Mono[2-(perfluorooctyl)ethyl] Phosphate
Description
Mono[2-(perfluorooctyl)ethyl] phosphate (CAS 57678-03-2) is a per- and polyfluoroalkyl substance (PFAS) with the molecular formula C10H6F17O4P and a molecular weight of 544.1 g/mol . Structurally, it consists of a single phosphate group esterified to a 2-(perfluorooctyl)ethyl chain. This compound is utilized in industrial applications such as surfactants, surface treatment agents, and reference standards for environmental monitoring .
Properties
Molecular Formula |
C10H4F17O4P-2 |
|---|---|
Molecular Weight |
542.08 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl phosphate |
InChI |
InChI=1S/C10H6F17O4P/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30)/p-2 |
InChI Key |
MIABSAQIFYEDJP-UHFFFAOYSA-L |
Canonical SMILES |
C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono[2-(perfluorooctyl)ethyl] phosphate typically involves the reaction of perfluorooctyl iodide with ethylene oxide, followed by phosphorylation. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like acetonitrile. The phosphorylation step is usually carried out using phosphorus oxychloride (POCl3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Mono[2-(perfluorooctyl)ethyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluoroalkyl carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Typical reagents for nucleophilic substitution include sodium hydroxide (NaOH) and other strong bases.
Major Products Formed
Oxidation: Perfluoroalkyl carboxylic acids.
Substitution: Various substituted perfluoroalkyl compounds depending on the nucleophile used.
Scientific Research Applications
Mono[2-(perfluorooctyl)ethyl] phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Mono[2-(perfluorooctyl)ethyl] phosphate involves its interaction with biological membranes and proteins. The compound’s perfluorinated tail allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. It can also interact with proteins, altering their structure and activity .
Comparison with Similar Compounds
Bis[2-(perfluorooctyl)ethyl] Phosphate (8:2-DiPAP)
- CAS : 678-41-1 | Molecular Weight : 990.20 g/mol .
- Structure : A di-ester analog with two 2-(perfluorooctyl)ethyl chains attached to the phosphate group.
- Properties: Higher hydrophobicity and thermal stability compared to the mono-ester due to increased fluorine content and molecular weight. Used as a certified reference material (CRM) in environmental testing, particularly for PFAS analysis in drinking water .
- Key Difference : The di-ester structure reduces solubility in polar solvents and enhances persistence in environmental matrices .
Mono[2-(perfluorohexyl)ethyl] Phosphate (6:2-MonoPAP)
- CAS: Not explicitly listed | Molecular Weight: ~436 g/mol (estimated).
- Structure : Features a shorter perfluorohexyl (C6) chain instead of C6.
- Properties : Lower hydrophobicity and improved biodegradability relative to the C8 analog. Commonly used in studies assessing chain-length-dependent toxicity of PFAS .
Tris[2-(perfluorooctyl)ethyl] Phosphate
- CAS : 149790-22-7 | Molecular Weight : 1436.97 g/mol .
- Structure : A tri-ester with three 2-(perfluorooctyl)ethyl groups.
- Properties : Extremely hydrophobic, with predicted collision cross-sections (CCS) of 152.5 Ų in mass spectrometry, indicating large molecular size . Applications include specialty surfactants and leveling agents in coatings .
- Key Difference : The tri-ester configuration enhances surface-active properties but complicates synthesis and purification .
Physicochemical and Environmental Properties
Structural Impact on Properties
| Property | Mono[2-(perfluorooctyl)ethyl] Phosphate | Bis[2-(perfluorooctyl)ethyl] Phosphate | Tris[2-(perfluorooctyl)ethyl] Phosphate |
|---|---|---|---|
| Molecular Weight (g/mol) | 544.1 | 990.20 | 1436.97 |
| Solubility | Moderate in polar solvents | Low in polar solvents | Very low in polar solvents |
| Thermal Stability | High | Very High | Extremely High |
| Hydrophobicity (log P) | ~5.5 (estimated) | ~8.2 (estimated) | ~12.0 (estimated) |
Environmental and Health Concerns
- Persistence : All C8-based PFAS, including the target compound, exhibit extreme environmental persistence due to strong C-F bonds .
- Toxicity: PFAS are linked to endocrine disruption and immunotoxicity. This compound’s mono-ester structure may allow faster renal clearance compared to di- or tri-esters, but this remains understudied .
- Regulatory Status : Included in PFAS monitoring programs (e.g., Massachusetts DEP drinking water guidelines) due to widespread contamination .
Analytical Standards
Industrial Uses
- Surfactants: The mono-ester’s balanced hydrophilicity-lipophilicity makes it suitable for emulsifiers in coatings .
- Surface Treatment : Fluorinated phosphate esters are applied to textiles and electronics for water/oil repellency .
Biological Activity
Mono[2-(perfluorooctyl)ethyl] phosphate (CAS 57678-03-2) is a member of the poly- and perfluoroalkyl substances (PFAS) family, which has garnered significant attention due to its unique chemical properties and potential biological impacts. This article delves into the biological activity of this compound, exploring its interactions with biological systems, toxicological effects, and implications for human health.
This compound is characterized by a perfluorinated alkyl chain, which imparts hydrophobic properties, making it highly stable and resistant to degradation. Its molecular formula is with a molecular weight of 544.10 g/mol. The presence of the phosphate group allows for potential interactions with various biological molecules, including proteins and lipids.
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins due to its amphiphilic nature. The perfluoroalkyl chain enhances lipid solubility, facilitating membrane penetration and influencing cellular signaling pathways.
Key Mechanisms:
- Membrane Interaction: The hydrophobic tail can integrate into lipid bilayers, potentially disrupting membrane integrity and function.
- Enzyme Modulation: The phosphate group may participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, altering their activity.
Toxicological Effects
Research indicates that exposure to this compound may lead to various toxicological outcomes. Studies have shown that this compound can affect cellular proliferation, induce apoptosis, and disrupt endocrine functions.
Case Studies:
- In Vitro Studies: A study demonstrated that PFAS compounds, including monoPAPs (mono perfluoroalkyl phosphates), exhibited cytotoxic effects on thyroid cell lines. Concentrations as low as 5 nM led to significant inhibition of cell proliferation due to increased cell death .
- In Vivo Studies: Animal studies have indicated that monoPAPs are not absorbed from the gut but can undergo biotransformation leading to the production of perfluorinated carboxylic acids (PFCAs), which are known for their toxicity . For instance, rats dosed with monoPAPs showed evidence of metabolic conversion within gut contents.
Bioaccumulation and Environmental Impact
This compound is known for its persistence in the environment and potential for bioaccumulation in aquatic organisms. Research indicates that PFAS can accumulate in biological tissues over time, leading to increased concentrations up the food chain .
Bioconcentration Factors:
| Compound | Bioconcentration Factor (BCF) | Organism |
|---|---|---|
| This compound | Data Not Fully Established | Aquatic Species |
| PFOA | 20-100 | Fish |
| PFOS | 100-500 | Fish |
Pharmacokinetics
Pharmacokinetic studies reveal that this compound exhibits limited absorption through the gastrointestinal tract but can be metabolized into more toxic forms. The elimination half-lives vary significantly between species, with humans showing much longer half-lives compared to rodents due to differences in renal clearance mechanisms .
Human Health Implications
Epidemiological studies have associated PFAS exposure with adverse health outcomes such as liver disease, thyroid dysfunction, reproductive issues, and developmental effects . The long-term presence of these substances in human tissues raises concerns regarding chronic exposure risks.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Mono[2-(perfluorooctyl)ethyl] Phosphate, and what purity considerations must be addressed?
- Answer : Synthesis involves reacting 2-(perfluorooctyl)ethanol with phosphorylating agents (e.g., phosphorus oxychloride) under anhydrous conditions. Key steps include temperature control (40–60°C) and using catalysts like triethylamine to drive esterification. Post-synthesis purification via liquid-liquid extraction (ethyl acetate/water) and silica gel chromatography is critical. Purity (>98%) is verified by HPLC-MS, with residual fluorotelomer alcohols monitored as primary impurities (<0.1%) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ³¹P NMR) is essential for confirming fluorine and phosphate group connectivity. For example, ¹⁹F NMR shows characteristic CF₃ signals at δ -81 to -83 ppm, while ³¹P NMR reveals a single phosphate resonance near δ 0 ppm. High-resolution mass spectrometry (HRMS) in negative ion mode confirms the molecular ion [M-H]⁻ at m/z 543.09 .
Q. How can researchers ensure accurate quantification of this compound in laboratory standards?
- Answer : Prepare stock solutions in acetonitrile or methanol (100–1000 µg/mL) to avoid hydrolysis. Use isotope-labeled internal standards (e.g., ¹³C₈-MonoPAP) for calibration. Validate linearity (R² >0.995) across 0.1–100 ng/mL ranges via LC-MS/MS with electrospray ionization (ESI) in negative mode .
Advanced Research Questions
Q. What experimental strategies differentiate structural isomers of perfluoroalkyl phosphate esters in environmental samples?
- Answer : Employ ultrahigh-performance liquid chromatography (UHPLC) with a C18 column and gradient elution (methanol/ammonium acetate) to separate isomers. Confirm identities using tandem mass spectrometry (MS/MS) with diagnostic fragments (e.g., m/z 499 → 169 for perfluorooctyl chain cleavage). High-resolution mass analyzers (Orbitrap) further distinguish isobaric compounds via mass accuracy <2 ppm .
Q. How does the surface free energy of this compound influence its interfacial behavior in aqueous systems?
- Answer : The compound’s low surface energy (~18 mN/m, measured via Owens-Wendt contact angle analysis with water and methylene iodide) drives adsorption at air-water interfaces. This property explains its persistence in foam fractions and aerosol dispersion. Experimental protocols include sessile drop measurements (contact angles >100° for water) and interfacial tension assays .
Q. What are the challenges in quantifying this compound in biological matrices, and how can they be mitigated?
- Answer : Matrix effects (e.g., phospholipid interference in blood) require solid-phase extraction (SPE) with mixed-mode cartridges (C18/SAX). Use isotope dilution for recovery correction (85–115%). For tissue samples, homogenize in methanol/water (70:30) and employ QuEChERS cleanup. LC-MS/MS detection limits (LOD) typically reach 0.01 ng/g wet weight .
Q. How can researchers resolve data contradictions when comparing laboratory-generated versus environmental samples of this compound?
- Answer : Environmental degradation products (e.g., perfluorooctanoic acid, PFOA) complicate comparisons. Use suspect screening workflows with HRMS to identify transformation products. Spiked recovery experiments in field matrices (soil, water) validate extraction efficiency. Normalize data to stable degradation markers (e.g., 6:2 fluorotelomer sulfonate) .
Methodological Tables
| Analytical Method Comparison |
|---|
| Technique |
| LC-MS/MS (MRM) |
| HRMS (Orbitrap) |
| ³¹P NMR |
| Surface Energy Parameters |
|---|
| Method |
| Owens-Wendt (Water) |
| Owens-Wendt (Methylene Iodide) |
| Critical Micelle Concentration (CMC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
